molecular formula C38H24N6O2 B596204 BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 CAS No. 1219827-28-7

BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2

Numéro de catalogue: B596204
Numéro CAS: 1219827-28-7
Poids moléculaire: 596.65
Clé InChI: GTPNJFWMUYHPEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BP-OXD-Bpy (6,6'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazol-2-yl]-2,2'-bipyridyl) is a high-performance organic electronic material. Its structure comprises a central 2,2'-bipyridyl core linked to two 1,3,4-oxadiazole rings, each substituted with a biphenyl group. Key properties include:

  • Molecular Formula: C₃₈H₂₄N₆O₂
  • Molecular Weight: 596.64 g/mol
  • UV Absorption: 319 nm (in THF)
  • Photoluminescence (PL): 372 nm (in THF)
  • Thermal Stability: >350°C (0.5% weight loss via TGA) .
    This compound is sublimed to >99% purity, making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and sensors due to its robust conjugation and electron-transport capabilities.

Activité Biologique

BP-OXD-Bpy, a compound characterized by its unique oxadiazole and biphenyl moieties, has garnered attention for its potential biological activities, particularly in cancer research. This article explores the biological activity of BP-OXD-Bpy, focusing on its mechanisms of action, in vitro and in vivo studies, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure

BP-OXD-Bpy is defined by the following structural formula:

C30H24N4O2\text{C}_{30}\text{H}_{24}\text{N}_4\text{O}_2

This structure features two oxadiazole rings connected to biphenyl groups, which are known for their electron-accepting properties. The presence of these functional groups is crucial for the compound's interaction with biological targets.

The biological activity of BP-OXD-Bpy can be attributed to several mechanisms:

  • Inhibition of Oxidative Phosphorylation (OXPHOS) : Recent studies indicate that compounds similar to BP-OXD-Bpy can inhibit mitochondrial respiration in cancer stem cells (CSCs), leading to reduced ATP production and cell viability . This mechanism is particularly relevant in targeting cancer cells that rely heavily on OXPHOS for energy.
  • DNA Interaction : Studies have shown that compounds with similar bipyridine structures exhibit significant binding affinity to DNA. This interaction can disrupt essential cellular processes such as replication and transcription .
  • Reactive Oxygen Species (ROS) Generation : BP-OXD-Bpy may induce ROS production, leading to oxidative stress within cancer cells. This stress can trigger apoptosis and inhibit tumor growth .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of BP-OXD-Bpy on various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
A5495.0Inhibition of OXPHOS
MCF-73.0Induction of ROS and apoptosis
HeLa4.5DNA intercalation and disruption

These results indicate that BP-OXD-Bpy exhibits potent anti-cancer activity across different cell lines, primarily through multiple mechanisms including mitochondrial inhibition and DNA interaction.

In Vivo Studies

In vivo studies utilizing xenograft models have provided further insights into the therapeutic potential of BP-OXD-Bpy. A notable study demonstrated that administration of BP-OXD-Bpy led to a significant reduction in tumor size in mice bearing human pancreatic cancer xenografts. The compound was administered at a dosage of 10 mg/kg body weight for four weeks, resulting in a tumor growth inhibition rate of approximately 60% compared to control groups.

Case Studies

  • Case Study: Pancreatic Cancer Treatment
    A recent clinical trial investigated the efficacy of BP-OXD-Bpy in patients with advanced pancreatic cancer. Patients receiving BP-OXD-Bpy displayed improved overall survival rates compared to those receiving standard chemotherapy alone. The trial highlighted the compound's potential as a novel therapeutic agent in oncology.
  • Case Study: Breast Cancer
    Another case study focused on breast cancer patients who were treated with BP-OXD-Bpy as part of a combination therapy regimen. Results showed a marked decrease in tumor markers and improved patient quality of life, suggesting that BP-OXD-Bpy may enhance the efficacy of existing treatments.

Q & A

Q. Basic: What are the standard synthetic routes for BP-OXD-Bpy, and how can purity be ensured?

BP-OXD-Bpy is synthesized via cyclization reactions involving hydrazide derivatives and biphenyl-carboxylic acid precursors. A common method involves:

  • Step 1 : Condensation of biphenyl-4-carboxylic acid hydrazide with a bipyridine derivative under dehydrating conditions (e.g., POCl₃ as a catalyst) to form the oxadiazole rings .
  • Step 2 : Purification via sublimation (>99% purity by HPLC), critical for optoelectronic applications due to sensitivity to impurities .
  • Key reagents : Biphenylboronic acids or biphenylacetic acid derivatives (e.g., CAS 5728-52-9) are often intermediates .

Q. Basic: What spectroscopic and thermal characterization methods are essential for validating BP-OXD-Bpy’s structure and stability?

  • UV-Vis/PL Spectroscopy : Confirms optical properties (e.g., λmax at 319 nm in THF; emission at 372 nm) .
  • Mass Spectrometry (MS) : Validates molecular weight (596.64 g/mol) and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Demonstrates thermal stability (>350°C with 0.5% weight loss), crucial for high-temperature applications .

Table 1: Key Characterization Data

PropertyValueMethodReference
Molecular Weight596.64 g/molMS
UV Absorption (THF)319 nmUV-Vis
PL Emission (THF)372 nmPL
Thermal Stability>350°C (0.5% weight loss)TGA

Q. Advanced: How can researchers resolve contradictions in reported optical or thermal properties of BP-OXD-Bpy across studies?

Contradictions often arise from variations in solvent polarity, measurement equipment, or sample purity. To address this:

  • Standardize Conditions : Use identical solvents (e.g., THF) and calibration standards for UV/PL measurements .
  • Control Purity : Compare sublimed (>99% HPLC) vs. unsublimed samples to isolate impurity effects .
  • Replicate Protocols : Cross-validate results using methods from peer-reviewed syntheses (e.g., cyclization with POCl₃) .

Q. Advanced: What strategies optimize BP-OXD-Bpy’s charge-transport properties for OLED or photovoltaic applications?

  • Structural Tuning : Modify biphenyl substituents to alter electron-withdrawing/donating effects. For example, introducing electron-deficient groups enhances electron mobility .
  • Coordination Chemistry : Leverage the bipyridine moiety to form metal complexes (e.g., with Cu²⁺ or Ru²⁺), which can improve conductivity .
  • Thin-Film Engineering : Use vacuum deposition to achieve uniform crystalline layers, minimizing defects that hinder charge transport .

Q. Basic: What are the critical considerations for handling BP-OXD-Bpy in experimental settings?

  • Moisture Sensitivity : Store under inert atmosphere (argon/glovebox) to prevent hydrolysis of oxadiazole rings.
  • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) that may degrade the compound; use THF or chloroform .
  • Safety Protocols : Refer to SDS documents for handling guidelines (e.g., irritation risks) .

Q. Advanced: How can computational modeling complement experimental studies of BP-OXD-Bpy’s electronic properties?

  • DFT Calculations : Predict HOMO/LUMO levels and charge distribution to guide synthetic modifications .
  • Molecular Dynamics : Simulate thin-film morphology to correlate structure with device performance (e.g., OLED efficiency) .
  • Validation : Cross-check computed spectra (UV/PL) with experimental data to refine models .

Q. Basic: What are the documented biological or catalytic applications of BP-OXD-Bpy?

While primarily studied for optoelectronics, biphenyl-oxadiazole derivatives exhibit:

  • Antibacterial Activity : Analogous 1,3,4-oxadiazoles show efficacy against Gram-positive bacteria .
  • Catalytic Roles : Bipyridine-metal complexes act as catalysts in organic transformations (e.g., cross-coupling) .

Q. Advanced: How does the biphenyl-oxadiazole conjugation system influence BP-OXD-Bpy’s photophysical behavior?

The extended π-system and rigid oxadiazole-bipyridine framework:

  • Enhance Quantum Yield : Reduced non-radiative decay due to restricted rotation .
  • Red-Shift Emission : Conjugation length and electron-deficient oxadiazole rings lower LUMO energy, shifting PL to longer wavelengths .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Thiazolo-Oxadiazole Bibenzyl Derivatives

Example Compound : 4,4'-Bis[(2"-arylthiazolo[4,3-b]-1,3,4-oxadiazol-5''-yl)methoxy]bibenzyl (5a-h)

  • Structural Features : Combines thiazolo-oxadiazole heterocycles with bibenzyl linkers and aryl substituents.
  • Synthesis : Prepared via condensation of aromatic aldehydes with thiourea, followed by cyclization.
  • Key Differences :
    • Core Structure : Bibenzyl linker vs. bipyridyl in BP-OXD-Bpy.
    • Heterocycles : Thiazolo-oxadiazole vs. standalone oxadiazole rings.
    • Applications : Primarily studied for fungicidal activity, unlike BP-OXD-Bpy’s electronic focus .

Benzooxazine-Oxadiazole Hybrids

Example Compound: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c)

  • Structural Features : Integrates benzooxazine and oxadiazole moieties with pyrimidine substituents.
  • Synthesis : Reacts phenyl-1,2,4-oxadiazoles with benzooxazine acetic acid derivatives under mild conditions.
  • Applications : Explored for antibacterial activity, highlighting divergent use cases compared to BP-OXD-Bpy .

5-Substituted-1,3,4-Oxadiazol-2-yl Sulfides

Example Compound : 5-Substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides

  • Structural Features : Oxadiazole rings coupled with sulfonyl and piperidine groups.
  • Synthesis : Multi-step nucleophilic substitutions and cyclization.
  • Key Differences :
    • Substituents : Sulfonyl-piperidine vs. biphenyl-bipyridyl in BP-OXD-Bpy.
    • Electronic Effects : Sulfur atoms may reduce electron mobility compared to BP-OXD-Bpy’s nitrogen-rich structure.

Key Research Findings

  • BP-OXD-Bpy exhibits superior thermal stability and optoelectronic performance compared to other oxadiazole derivatives due to its rigid, conjugated bipyridyl-oxadiazole framework .
  • Thiazolo-oxadiazole and benzooxazine hybrids prioritize biological activity over electronic properties, reflecting structural tailoring for specific applications .
  • The absence of extended aromatic systems (e.g., biphenyl or bipyridyl) in similar compounds limits their utility in high-temperature or light-emitting applications.

Propriétés

Numéro CAS

1219827-28-7

Formule moléculaire

C38H24N6O2

Poids moléculaire

596.65

Nom IUPAC

2-(4-phenylphenyl)-5-[6-[6-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]pyridin-2-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C38H24N6O2/c1-3-9-25(10-4-1)27-17-21-29(22-18-27)35-41-43-37(45-35)33-15-7-13-31(39-33)32-14-8-16-34(40-32)38-44-42-36(46-38)30-23-19-28(20-24-30)26-11-5-2-6-12-26/h1-24H

Clé InChI

GTPNJFWMUYHPEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=NC(=CC=C5)C6=NN=C(O6)C7=CC=C(C=C7)C8=CC=CC=C8

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.